2-Methyl-2-cyclohexen-1-one

Description

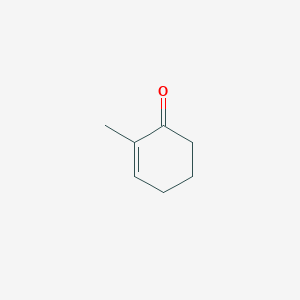

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6-4-2-3-5-7(6)8/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTNAAYQZJAXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149905 | |

| Record name | 2-Cyclohexen-1-one, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-18-2 | |

| Record name | 2-Methyl-2-cyclohexenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-CYCLOHEXENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8GTZ04A1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Methyl 2 Cyclohexen 1 One

Established Laboratory Synthesis Routes

One common approach to synthesizing 2-methyl-2-cyclohexen-1-one involves the oxidation of the corresponding allylic alcohol, 2-methyl-2-cyclohexen-1-ol. This transformation requires an oxidizing agent that can selectively convert the secondary alcohol to a ketone without affecting the carbon-carbon double bond. While direct oxidation from 2-methylcyclohexanol (B165396) to this compound is less direct, the synthesis often proceeds by first preparing 2-methylcyclohexanone (B44802) from 2-methylcyclohexanol. For instance, 2-methylcyclohexanol can be oxidized using a solution of sodium dichromate dihydrate in water, concentrated sulfuric acid, and acetic acid. orgsyn.org The resulting 2-methylcyclohexanone can then be converted to the target enone through subsequent steps like halogenation and dehydrohalogenation.

| Reactant | Reagents | Product |

| 2-Methylcyclohexanol | Sodium dichromate dihydrate, Sulfuric acid, Acetic acid | 2-Methylcyclohexanone |

Dehydration reactions provide a direct route to α,β-unsaturated ketones. An acid-catalyzed dehydration of 2-methylcyclohexanol can yield this compound, though this method requires careful control of reaction conditions to prevent the formation of diene side products. The mechanism involves protonation of the alcohol's hydroxyl group, followed by the loss of water to form a carbocation. youtube.com A subsequent elimination of a proton from an adjacent carbon atom forms the double bond. The E1 reaction mechanism for the dehydration of 2-methylcyclohexanol can lead to a mixture of alkene products, including 1-methylcyclohexene and 3-methylcyclohexene, by distilling off the lower-boiling alkenes as they form. youtube.com

Another dehydration pathway starts from a β-hydroxy ketone (a ketol). For example, the ketol produced from the reaction of methylmagnesium iodide with 1,2-cyclohexanedione (B122817) can be dehydrated to form this compound. orgsyn.org

| Starting Material | Key Transformation | Product |

| 2-Methylcyclohexanol | Acid-catalyzed dehydration | This compound |

| 2-Hydroxy-2-methylcyclohexanone (Ketol) | Dehydration | This compound |

The synthesis can begin with the alkylation of cyclohexanone (B45756). The process involves first forming an enolate of cyclohexanone by reacting it with a strong base. quora.com This enolate then acts as a nucleophile, attacking an alkylating agent like iodomethane (B122720) (CH₃I) to introduce a methyl group at the α-position, yielding 2-methylcyclohexanone. quora.com The stereochemical aspects of this alkylation are crucial, as the reaction tends to occur in the axial position on the cyclohexanone ring under kinetic control. ubc.ca To obtain this compound, the resulting 2-methylcyclohexanone must then undergo further reactions, such as dehydrogenation, which can be accomplished via halogenation and dehydrohalogenation. orgsyn.org

| Reactant | Reagents | Intermediate |

| Cyclohexanone | 1. Strong Base (e.g., LDA) 2. Methyl Iodide (CH₃I) | 2-Methylcyclohexanone |

More complex, multi-step syntheses allow for greater control and versatility in constructing the target molecule.

A notable multi-step synthesis involves a [4+2] cycloaddition reaction between 2-alkoxypropene and acrolein. google.com This reaction, typically performed at elevated temperatures in the presence of a polymerization inhibitor, produces a 2-methyl-2-alkoxy-3,4-dihydropyran intermediate. google.com The subsequent step involves an acid-catalyzed rearrangement of this dihydropyran intermediate in a polar solvent. This process leads to ring contraction and ultimately yields this compound. This method is advantageous due to its high reaction selectivity and the ease of product separation. google.com

| Reactants | Intermediate | Product |

| 2-Alkoxypropene, Acrolein | 2-Methyl-2-alkoxy-3,4-dihydropyran | This compound |

A well-established method for introducing the double bond into the cyclohexanone ring is through a halogenation-dehydrohalogenation sequence. orgsyn.org The synthesis starts with 2-methylcyclohexanone, which is chlorinated at the α-position using sulfuryl chloride (SO₂Cl₂) in an inert solvent like carbon tetrachloride. orgsyn.orggoogle.comgoogle.com This reaction yields 2-chloro-2-methylcyclohexanone (B81787). orgsyn.org The subsequent dehydrohalogenation of this chlorinated intermediate is achieved by heating it with a base, such as 2,4,6-collidine or lithium chloride in dimethylformamide, to eliminate hydrogen chloride and form the α,β-unsaturated ketone, this compound. orgsyn.org

| Reactant | Reagents | Intermediate | Product |

| 2-Methylcyclohexanone | 1. Sulfuryl chloride (SO₂Cl₂) 2. Base (e.g., 2,4,6-Collidine) | 2-Chloro-2-methylcyclohexanone | This compound |

Multi-step Reaction Sequences

Via Nitrosyl Chloride Adducts and Hydrolysis

One established method for the preparation of this compound involves the reaction of 1-methylcyclohexene with nitrosyl chloride (NOCl), followed by subsequent chemical transformations. orgsyn.org This synthetic route proceeds through the formation of an intermediate adduct which is then converted to the target α,β-unsaturated ketone.

The initial step involves the addition of nitrosyl chloride, sometimes referred to as Tilden's reagent, across the double bond of 1-methylcyclohexene. edubull.comwikipedia.org This electrophilic addition typically follows Markovnikov's rule, where the nitroso group attaches to the less substituted carbon and the chlorine atom to the more substituted carbon. wikipedia.orgplutusias.com This reaction yields an α-chloro nitroso compound, which is often unstable and may dimerize or tautomerize to the more stable α-chloro oxime. plutusias.comarkat-usa.org

The resulting α-chloro oxime intermediate is then subjected to dehydrohalogenation. This elimination reaction can be induced by a base, such as sodium methoxide (B1231860) or sodium acetate, to form an oxime. orgsyn.org The final step is the hydrolysis of this oxime, which cleaves the carbon-nitrogen double bond and yields the desired product, this compound. orgsyn.org

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of these synthetic routes is crucial for controlling reaction outcomes and improving efficiency.

Reaction Mechanism Elucidation for Specific Synthetic Routes

The synthesis via nitrosyl chloride involves a multi-step mechanism. orgsyn.orgedubull.com

Electrophilic Addition of Nitrosyl Chloride : The reaction initiates with the electrophilic attack of the nitrosyl cation (NO+) or polarized NOCl on the electron-rich double bond of 1-methylcyclohexene. wikipedia.orgstackexchange.com This addition follows Markovnikov's rule, leading to the formation of a more stable tertiary carbocation at the methyl-substituted carbon. plutusias.com The chloride ion then attacks this carbocation. This can result in the formation of a 1-chloro-1-methyl-2-nitrosocyclohexane intermediate. arkat-usa.org

Tautomerization : The initially formed blue-green C-nitroso compound, which contains a hydrogen atom on the carbon adjacent to the nitroso-bearing carbon, readily and irreversibly tautomerizes to the more stable colorless α-chloro oxime. plutusias.comarkat-usa.org

Dehydrohalogenation and Hydrolysis : The α-chloro oxime undergoes base-promoted elimination of HCl (dehydrohalogenation) to form the corresponding oxime of this compound. orgsyn.org Subsequent hydrolysis of this oxime, typically under acidic conditions, replaces the =N-OH group with a carbonyl group, yielding the final product. orgsyn.org

Stereochemical Control and Regioselectivity in Synthesis

Regioselectivity: The addition of nitrosyl chloride to unsymmetrical alkenes like 1-methylcyclohexene is highly regioselective. wikipedia.org As dictated by Markovnikov's rule, the electrophilic nitroso group adds to the carbon atom of the double bond that bears more hydrogen atoms. plutusias.com This selectivity arises from the formation of the more stable carbocation intermediate during the addition process.

Stereochemistry: The stereochemistry of nitrosyl chloride addition can be either syn or anti, and is influenced by factors such as the structure of the alkene and the solvent used. arkat-usa.orgstackexchange.com For some cyclic systems, the addition is reported to be trans (anti-addition). stackexchange.com This is often explained by the formation of a bridged intermediate, similar to a bromonium ion, which is then attacked by the chloride ion from the opposite face. stackexchange.com However, cis (syn-addition) has also been observed, particularly with certain cycloalkenyltrimethylsilanes. arkat-usa.orgstackexchange.com The conformational constraints of the cyclic system play a significant role in determining the stereochemical outcome.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is key to maximizing the yield and purity of this compound. This involves careful control of reagents, temperature, and reaction time. For instance, an alternative to traditional bases for the dehydrohalogenation of 2-chloro-2-methylcyclohexanone (a related precursor) is the use of lithium chloride in dimethylformamide, which can improve the process. orgsyn.org

Below is a table summarizing key parameters and their impact on the synthesis.

| Parameter | Optimal Range/Condition | Impact on Reaction | Source |

| Dehydrohalogenation Agent | Lithium chloride in dimethylformamide | Provides an effective method for elimination, adapted from the Holysz method. | orgsyn.org |

| Temperature (Dehydrohalogenation) | 100°C (oil bath) | The reaction temperature profile shows a rise to 112°C and then stabilization. | orgsyn.org |

| Reaction Time (Diels-Alder approach) | 1-8 hours | Shorter times may lead to incomplete reaction; longer times do not necessarily improve yield. | google.com |

| Acid Catalyst (Ring Contraction) | HCl in methanol (B129727) | Facilitates the rearrangement of the dihydropyran intermediate to the final product. | |

| Temperature (Diels-Alder approach) | 100-200°C | Higher temperatures can reduce reaction time but may also lead to side products. | google.com |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to this compound and related compounds. nih.gov These approaches aim to reduce waste, use safer solvents, and employ catalytic methods. nih.gov

One green approach involves the biocatalytic α,β-desaturation of a saturated ketone precursor. rsc.org Cyclohexanone dehydrogenase (CDH) enzymes, in the presence of a flavin adenine (B156593) dinucleotide (FAD) cofactor, can catalyze the oxidation of cyclohexanones to their corresponding α,β-unsaturated enones. rsc.org This enzymatic method operates under mild conditions in aqueous media, offering a sustainable alternative to traditional chemical oxidation or elimination reactions that often require harsh reagents and organic solvents. nih.govrsc.org

Another green strategy focuses on catalytic oxidation using heterogeneous catalysts and environmentally friendly oxidants. For example, Ti-Beta zeolites have been shown to be active and selective catalysts for the epoxidation of unsaturated ketones using hydrogen peroxide as the oxidant. nankai.edu.cn While this applies to the subsequent reaction of the title compound, the development of solid, reusable catalysts for its synthesis is a key goal in green chemistry. nih.govnankai.edu.cn The synthesis of Ti-Beta zeolites can be performed using solvent-free "dry impregnation" methods, further enhancing the green credentials of the process. nankai.edu.cn These catalytic systems reduce waste and avoid the use of stoichiometric, often toxic, reagents. nih.gov

Chemical Reactivity, Mechanistic Studies, and Transformations of 2 Methyl 2 Cyclohexen 1 One

Electrophilic Nature of the α,β-Unsaturated Ketone System

2-Methyl-2-cyclohexen-1-one (MCH) possesses a characteristic α,β-unsaturated ketone system, which dictates its electrophilic reactivity. This reactivity stems from the conjugation between the carbon-carbon double bond and the carbonyl group. chemicalbook.com The electron-withdrawing nature of the carbonyl oxygen induces a partial positive charge on both the carbonyl carbon and the β-carbon of the double bond, as depicted in the resonance structures. pressbooks.pub This electronic arrangement renders these positions susceptible to attack by nucleophiles. pressbooks.pub

The presence of the methyl group at the α-position influences the steric and electronic properties of the molecule, which can affect the regioselectivity of nucleophilic attack. The electrophilic character of MCH is fundamental to its participation in a variety of chemical transformations, most notably nucleophilic addition reactions.

Nucleophilic Addition Reactions

The electrophilic centers in this compound, the carbonyl carbon and the β-carbon, are both targets for nucleophilic attack. The specific site of attack is often determined by the nature of the nucleophile. Strong, "hard" nucleophiles tend to favor direct (1,2) addition to the carbonyl group, while "soft" nucleophiles typically undergo conjugate (1,4) addition to the β-carbon. masterorganicchemistry.com

Michael Addition Reactions with Various Nucleophiles

The Michael addition, a type of conjugate addition, is a prominent reaction of this compound, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. chemicalbook.comresearchgate.net This reaction involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of the α,β-unsaturated system. researchgate.net

A wide array of nucleophiles can participate in Michael additions with this compound. These include enolates, amines, thiols, and organocuprates. pressbooks.pubmasterorganicchemistry.comebi.ac.uk The mechanism involves the initial attack of the nucleophile at the electron-deficient β-carbon, leading to the formation of an enolate intermediate. pressbooks.pub This enolate is then protonated to yield the final 1,4-addition product. pressbooks.pub For instance, the reaction of 2-cyclohexenone with methylamine (B109427) results in the formation of the corresponding 1,4-adduct. pressbooks.pub Similarly, treatment with hydrogen cyanide in the presence of potassium cyanide affords the saturated keto nitrile via conjugate addition. libretexts.org

Table 1: Examples of Michael Addition Reactions with 2-Cyclohexen-1-one (B156087)

| Nucleophile | Product | Reference |

| Methylamine | 3-(Methylamino)cyclohexan-1-one | pressbooks.pub |

| Hydrogen Cyanide/Potassium Cyanide | 3-Cyanocyclohexanone | libretexts.org |

| Lithium Dialkylcopper | 3-Alkyl-2-methylcyclohexan-1-one | pressbooks.pub |

This table illustrates the general reactivity of the cyclohexenone core, which is applicable to this compound.

The use of organocuprate reagents, such as lithium dialkylcopper (R₂CuLi), is a particularly effective method for introducing alkyl groups at the β-position of this compound. pressbooks.pub Unlike Grignard or organolithium reagents that tend to add directly to the carbonyl group, organocuprates selectively perform 1,4-addition. libretexts.orgopenstax.org

A powerful synthetic strategy involves the conjugate addition of an organocuprate to this compound to form an enolate intermediate, which is then trapped by an alkylating agent. This tandem sequence allows for the introduction of two different alkyl groups at the α- and β-positions. pressbooks.pub The initial 1,4-addition of the organocuprate generates a specific enolate. pressbooks.pub This enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond at the α-position. pressbooks.pubpressbooks.pub The alkylation of the enolate derived from 2-methylcyclohexanone (B44802) can lead to a mixture of products, highlighting the importance of controlling the reaction conditions to achieve the desired regioselectivity. pressbooks.pubmsu.edu

Nucleophilic Attack at the Carbonyl Group

While conjugate addition is a major reaction pathway, direct nucleophilic attack at the carbonyl carbon (1,2-addition) also occurs, particularly with strong, hard nucleophiles like Grignard reagents and organolithium compounds. openstax.orgwikipedia.org This reaction leads to the formation of a tertiary alcohol after protonation. The competition between 1,2- and 1,4-addition is a key aspect of the reactivity of α,β-unsaturated ketones and can often be controlled by the choice of nucleophile and reaction conditions. masterorganicchemistry.comacs.org

Cycloaddition Reactions

This compound can participate as a dienophile in Diels-Alder reactions. In this [4+2] cycloaddition, the electron-deficient double bond of the enone reacts with an electron-rich conjugated diene to form a bicyclic adduct. researchgate.net The reaction's regioselectivity and stereoselectivity are governed by well-established principles of the Diels-Alder reaction. researchgate.netcdnsciencepub.com Lewis acid catalysis, for instance with stannic chloride, can promote these reactions, often leading to high yields and specific stereochemical outcomes. researchgate.netcdnsciencepub.com The use of substituted dienes can result in the formation of regioisomeric products, and the stereochemistry of the adducts can be influenced by secondary orbital overlap and steric interactions. cdnsciencepub.com

Diels-Alder Reactions with Dienes

This compound, as a dienophile, participates in Diels-Alder reactions, a class of [4+2] cycloadditions, to form substituted cis-fused six-membered rings. oup.com However, as a cyclic enone, its reactivity is often low, necessitating the use of catalysts to achieve satisfactory yields. oup.comcdnsciencepub.com The reaction with butadiene, for example, proceeds smoothly at room temperature in the presence of a Lewis acid catalyst like aluminum chloride, yielding the corresponding adduct in high yield. oup.com Similarly, reactions with substituted dienes such as isoprene (B109036) and piperylene can be facilitated under these conditions. oup.com

The general scheme for the Diels-Alder reaction involves the concerted interaction of the four π-electrons of the conjugated diene with the two π-electrons of the dienophile (the enone). lu.se This powerful reaction allows for the simultaneous formation of two carbon-carbon bonds and the establishment of up to four stereocenters. wikipedia.org

Regioselectivity and Stereoselectivity in Diels-Alder Adducts

The orientation and stereochemical outcome of the Diels-Alder reaction are critical aspects of its synthetic utility.

Regioselectivity: In reactions with unsymmetrically substituted dienes, the addition of this compound generally follows the "ortho-para rule". cdnsciencepub.comwikipedia.org For instance, the Lewis acid-catalyzed reaction with isoprene yields the "para" adduct as the major product. researchgate.netresearchgate.net This selectivity is governed by the electronic properties of the reactants, where the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) align to favor a specific constitutional isomer. wikipedia.org An unequivocal correlation has confirmed the structure of the adduct from the aluminum chloride-catalyzed reaction of 2-methyl-2-cyclohexenone with isoprene. researchgate.net

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. A key stereochemical consideration is the endo/exo selectivity. iitk.ac.in In the reaction between 2-cycloenones and cyclopentadiene, the endo adduct is often the kinetically favored product, a preference traditionally explained by secondary orbital interactions. nih.gov However, the degree of selectivity is highly dependent on reaction conditions, particularly temperature and the choice of catalyst. cdnsciencepub.comnih.gov Lower reaction temperatures generally enhance stereoselectivity, favoring the formation of the endo product. cdnsciencepub.comiitk.ac.in For example, in the niobium pentachloride (NbCl₅) catalyzed reaction with cyclopentadiene, unsubstituted 2-cyclohexenone gives exclusively the endo adduct at -78°C. nih.gov

Catalysis in Diels-Alder Reactions

Given that 2-cycloenones are often poor dienophiles, Lewis acid catalysis is crucial for enhancing their reactivity and controlling selectivity. cdnsciencepub.comresearchgate.net Lewis acids coordinate to the carbonyl oxygen of the enone, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO). researchgate.net

Commonly used Lewis acids include aluminum chloride (AlCl₃) and stannic chloride (SnCl₄). oup.comcdnsciencepub.com Research has shown that using a catalytic amount of AlCl₃ in solvents like methylene (B1212753) chloride or benzene (B151609) can lead to high yields of Diels-Alder adducts from this compound and various dienes. oup.comoup.com Stannic chloride is also an effective catalyst for reactions involving related enones, often providing the best yields of adducts. cdnsciencepub.com

More recently, niobium pentachloride (NbCl₅) has emerged as a highly effective catalyst, promoting reactions at very low temperatures (-78°C) with excellent stereoselectivity. nih.govbeilstein-journals.org This catalyst has proven to be more effective than other Lewis acids for certain cycloenones, offering good yields and shorter reaction times. nih.gov

| Dienophile | Diene | Catalyst (equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Product Ratio (endo:exo) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Methyl-2-cyclohexenone | Butadiene | AlCl₃ (0.1) | CH₂Cl₂ | rt | 4 days | 93 | - | oup.com |

| 2-Methyl-2-cyclohexenone | Isoprene | AlCl₃ (0.25) | Benzene | rt | 4 days | High | - | oup.com |

| 2-Methyl-2-cyclohexenone | Piperylene | AlCl₃ (0.25) | Benzene | rt | 4 days | High | - | oup.com |

| 2-Cyclohexenone | Cyclopentadiene | NbCl₅ (0.5) | Et₂O | -78 | 25 min | 100 | 100:0 | nih.gov |

| 2-Methyl-2-cyclohexenone | Cyclopentadiene | NbCl₅ (0.5) | Et₂O | -78 | 8 h | 32 | 48:52 | beilstein-journals.org |

[2+2] Cycloaddition Reactions and Mechanistic Pathways

Beyond [4+2] cycloadditions, this compound can undergo [2+2] cycloaddition reactions, typically under photochemical conditions, to form four-membered cyclobutane (B1203170) rings. nih.govacs.org These reactions are valuable for constructing complex molecular architectures. researchgate.net

The photodimerization of enones can lead to a mixture of products, including head-to-head (HH) and head-to-tail (HT) dimers, each of which can exist as syn (exo) or anti (endo) isomers. acs.org The reaction environment can significantly influence the product distribution. For instance, carrying out the [2+2] cycloaddition of 2-cyclohexenone within the confined space of a porous crystalline host can lead to high selectivity for the exo head-to-tail dimer. nih.govacs.org

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), suggest that these [2+2] cycloadditions typically proceed through a stepwise mechanism involving a biradical or zwitterionic intermediate, rather than a concerted pathway. researchgate.netresearchgate.net The specific pathway and the stability of the intermediates and transition states determine the reaction's feasibility and regioselectivity. researchgate.net

Oxidation Reactions and Derived Products

This compound can undergo oxidation at different positions, leading to a variety of value-added products. thieme-connect.com The primary sites for oxidation are the allylic positions and the carbon-carbon double bond.

Allylic Oxidation Studies and Mechanisms

Allylic oxidation involves the functionalization of a C-H bond on a carbon atom adjacent to a double bond. thieme-connect.com This transformation is a powerful method for converting simple olefins into α,β-unsaturated ketones (enones). thieme-connect.com The oxidation of cyclohexene (B86901) derivatives, for example, can yield products like 2-cyclohexen-1-one and 2-cyclohexen-1-ol. researchgate.net

The mechanism of allylic oxidation is often complex and can involve radical pathways. core.ac.uk A common initial step is the abstraction of an allylic hydrogen atom to form a resonance-stabilized allylic radical. core.ac.uk This radical can then react with an oxygen source to form the final product. chemrxiv.org Various catalytic systems, employing metals such as chromium, ruthenium, manganese, and copper, have been developed to facilitate these oxidations with reagents like tert-butyl hydroperoxide or molecular oxygen. thieme-connect.comcore.ac.uk For instance, the selective oxidation of cyclohexene to 2-cyclohexen-1-one over titania-supported vanadia catalysts is initiated by the transfer of an allyl hydrogen. acs.org

| Substrate | Oxidant/Catalyst | Major Products | Reference |

|---|---|---|---|

| Cyclohexene | Chromyl chloride | Cyclohexanone (B45756), 2-chlorocyclohexanol, 2-cyclohexenone | cdnsciencepub.com |

| 1-Methylcyclohexene | Chromyl chloride | 2-Methylcyclohexanone, 2-methylcyclohex-2-enone | researchgate.net |

| Cyclohexene | O₂ / [(Bn-tpen)FeII] complex | 2-Cyclohexen-1-one, 2-cyclohexen-1-ol | researchgate.net |

| Cyclohexene | O₂ / VOx/TiO₂ | 2-Cyclohexen-1-one | acs.org |

Formation of Corresponding Oxides

In addition to allylic oxidation, the double bond of this compound can be oxidized to form the corresponding epoxide (an oxirane), specifically 2-methyl-2,3-epoxycyclohexan-1-one. This transformation is a key reaction in organic synthesis.

The oxidation of cyclohexene and its derivatives with various reagents can lead to the formation of epoxides. nih.gov For example, the oxidation of 1-methylcyclohexene with chromyl chloride can produce a variety of products, and while not the primary product in that specific reaction, epoxides are common outcomes in olefin oxidation. cdnsciencepub.comresearchgate.net Treatment of 1-methylcyclohexene oxide with acidic catalysts can lead to rearrangement products, including this compound itself. oup.com The formation of cyclohexene oxide is a known side product in many liquid-phase oxidations of cyclohexene. nih.gov

Reduction Reactions and Derived Products

The reduction of this compound, an α,β-unsaturated ketone, can be directed selectively towards either the carbonyl group or the carbon-carbon double bond, yielding distinct products. The choice of reducing agent and reaction conditions is paramount in achieving this selectivity.

Selective Reduction of the Carbonyl Group

The selective reduction of the carbonyl group in α,β-unsaturated ketones, while preserving the double bond, yields valuable allylic alcohols. A standard laboratory method for this transformation is the Meerwein-Ponndorf-Verley (MPV) reduction. ias.ac.in This reaction typically employs a metal alkoxide, such as aluminum isopropoxide or boron tri-isopropoxide, as a catalyst, with an alcohol like isopropanol (B130326) serving as the hydride donor. ias.ac.in The reaction proceeds via a cyclic six-membered transition state, where a hydride is transferred from the alcohol-derived alkoxide to the carbonyl carbon. ias.ac.in To drive the equilibrium towards the product, the acetone (B3395972) formed as a byproduct is often removed by distillation or under a stream of nitrogen. ias.ac.in

Another approach involves the use of complex metal hydrides under controlled conditions. While powerful reducing agents like lithium aluminum hydride typically reduce both the carbonyl and the double bond, sodium borohydride (B1222165) (NaBH₄) can offer greater chemoselectivity. cdnsciencepub.com The reactivity of NaBH₄ is influenced by the electrophilicity of the carbonyl group. cdnsciencepub.com Generally, the order of reactivity is aldehydes > conjugated enals > ketones > conjugated enones. cdnsciencepub.com By modifying reaction conditions, such as using low temperatures (-78°C) in solvent mixtures of methanol (B129727) or ethanol (B145695) with dichloromethane, the inherent differences in reactivity can be exploited to selectively reduce a ketone in the presence of a less reactive conjugated enone. cdnsciencepub.com

Selective Reduction of the Double Bond

Conversely, the selective reduction of the carbon-carbon double bond (conjugate reduction) produces the corresponding saturated ketone, 2-methylcyclohexanone. This outcome is favored by several methods, including catalytic hydrogenation and dissolving metal reductions.

A notable method for this transformation involves the use of trichlorosilane (B8805176) in the presence of a cobalt(II) chloride catalyst. cdnsciencepub.com This system has been shown to be effective for the smooth reduction of the C=C double bond in α,β-unsaturated cyclic ketones, including 2-cyclohexen-1-one, under mild, room-temperature conditions, resulting in excellent yields of the saturated ketone. cdnsciencepub.com

Homogeneous electromediated reduction also provides a pathway for selective double bond reduction. researchgate.net Using a system with a sacrificial anode (like zinc or nickel) and a nickel cathode, the reduction of 2-cyclohexen-1-one primarily yields cyclohexanone. researchgate.net The selectivity of the process can be controlled by the choice of the mediator and the sacrificial anode. researchgate.net Furthermore, microbiological reduction by various organisms, including bacteria and fungi, is known to reduce the carbon-carbon double bond of cyclohexenones. researchgate.netnih.gov

Enzymatic and Catalytic Reductions

Biocatalysis using ene-reductases (EReds) from the Old Yellow Enzyme (OYE) family offers a highly efficient and stereoselective method for the reduction of the C=C bond in this compound. researchgate.netnih.gov These enzymes are flavin-containing NAD(P)H-dependent proteins. researchgate.net However, the requirement for stoichiometric amounts of expensive nicotinamide (B372718) cofactors (NAD(P)H) has driven research into alternative regeneration systems. nih.govuva.nl

One such advanced approach is a bio-electrocatalytic system that uses methyl viologen as an electron mediator to recycle the flavin cofactor, eliminating the need for NAD(P)H. nih.govuva.nl In these systems, enzymes like Pentaerythritol Tetranitrate Reductase (PETNR) and the Thermostable Old Yellow Enzyme (TOYE) have been tested. nih.govuva.nlmpg.de TOYE, in particular, has demonstrated high productivity and excellent stereoselectivity for the reduction of this compound, yielding the (R)-enantiomer of 2-methylcyclohexanone with high enantiomeric excess. mpg.de Another novel approach is a substrate-coupled disproportionation reaction where one enone acts as a hydrogen acceptor while another acts as a hydrogen donor, catalyzed by OYE homologs, which circumvents the need for any external cofactor. nih.gov

Table 1: Performance of Ene-Reductases in the Reduction of this compound

| Enzyme | System | Productivity | Product | Enantiomeric Excess (ee) | Configuration | Reference |

|---|---|---|---|---|---|---|

| TOYE | Bio-electrocatalytic | 1.40 mM h⁻¹ | 2-Methylcyclohexanone | 98% ± 1% | (R) | nih.govmpg.de |

| PETNR | Bio-electrocatalytic | - | 2-Methylcyclohexanone | - | - | nih.govmpg.de |

| Clostridium La 1 | Microbiological | - | 2-Methylcyclohexanone | - | - | researchgate.net |

Rearrangement Reactions and Isomerizations

This compound and its parent compound, 2-cyclohexen-1-one, can undergo fascinating rearrangement reactions, particularly under strongly acidic or thermal conditions.

In the presence of a superacid like a mixture of hydrofluoric acid and antimony pentafluoride (HF-SbF₅), 2-cyclohexen-1-one undergoes a ring contraction to afford 3-methyl-2-cyclopenten-one. beilstein-journals.org This transformation is proposed to proceed through a diprotonated superelectrophile, which then rearranges via a protonated cyclopropyl (B3062369) intermediate. beilstein-journals.org Subsequent steps involving a hydride shift and deprotonation lead to the final cyclopentenone product. beilstein-journals.org

Thermally induced rearrangements are also significant. For instance, a derivative, trans-3-[1-methyl-2-(2-methyl-1-propenyl)cyclopropyl]-2-cyclohexen-1-one, undergoes a Cope rearrangement upon thermolysis in refluxing xylene. cdnsciencepub.comresearchgate.net This intramolecular nih.govnih.gov-sigmatropic rearrangement leads to a new dienone structure in quantitative yield. cdnsciencepub.com In some cases, thermal conditions can be combined with photolysis to facilitate rearrangements that are otherwise difficult. A photo-induced equilibration between isomers can populate a thermally labile state that readily undergoes rearrangement at temperatures where the initial isomer is stable. cdnsciencepub.com

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of α,β-unsaturated ketones is a rich field of study, characterized by transitions to excited electronic states that can lead to unique chemical transformations distinct from ground-state thermal reactions. Upon absorption of ultraviolet light, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this S₁ state, a variety of photochemical pathways can become accessible.

The excited-state dynamics often involve very rapid processes, occurring on the femtosecond (10⁻¹⁵ s) timescale. rsc.org These processes can include internal conversion back to the ground state, intersystem crossing to a triplet state, or chemical reactions such as isomerizations and cycloadditions. The specific outcome is dictated by the topography of the potential energy surfaces of the excited states. rsc.org

For some complex derivatives of 2-cyclohexen-1-one, photochemical conditions can be used to induce specific isomerizations. It has been shown that simultaneous photolysis and thermolysis can lead to a photo-induced equilibration between isomers, one of which may be thermally reactive under the applied conditions, enabling a specific rearrangement pathway. cdnsciencepub.com While the detailed excited-state dynamics for this compound itself are not extensively detailed in the provided context, the principles of photochemical reactivity, including the involvement of excited states and the possibility of photoisomerization, are general features for this class of molecules. nih.gov

Applications in Complex Organic Molecule Synthesis

Role as a Versatile Intermediate in Pharmaceutical Synthesis

The structural motif of 2-methyl-2-cyclohexen-1-one is a key component in the synthesis of numerous biologically active compounds and pharmaceutical agents. Its ability to undergo a range of chemical reactions makes it an important starting material for creating complex molecular scaffolds.

This compound serves as a fundamental building block in the total synthesis of steroids. Its cyclic structure provides a ready-made A-ring, and its functional groups are amenable to the necessary modifications to construct the full tetracyclic steroid nucleus. A classic example is the Robinson annulation reaction, where this compound or its precursors can be reacted with methyl vinyl ketone to form the Wieland-Miescher ketone. This resulting bicyclic diketone is a crucial intermediate in the synthesis of a wide array of steroids. The Wieland-Miescher ketone contains the A and B rings of the steroid skeleton and can be elaborated further to complete the C and D rings, leading to the synthesis of various steroidal hormones and their analogues.

Beyond steroid synthesis, this compound is a precursor to a diverse range of other biologically active molecules. For instance, it has been utilized in the synthesis of compounds with potential antimalarial activity. researchgate.net Certain cyclohexenone derivatives synthesized from this starting material have demonstrated cytotoxicity against various cancer cell lines. The reactivity of the enone system allows for the introduction of various functional groups and the construction of complex heterocyclic systems, which are often found in pharmacologically active compounds. One notable application is in the synthesis of the monoterpene (-)-grandisol, which was achieved in six steps starting from 3-methyl-2-cyclohexenone. researchgate.net

Utilization in Agrochemical and Fragrance Synthesis

The utility of this compound extends to the agrochemical and fragrance industries. fscichem.com

In agrochemical synthesis, cyclohexenone derivatives are used as intermediates in the production of herbicides. duorganics.in For example, 2-cyclohexen-1-one (B156087) is a precursor for the synthesis of herbicides like clethodim (B606718) and tralkoxydim. duorganics.in The structural features of these molecules, derived from the cyclohexenone core, are crucial for their biological activity against unwanted plant species.

In the fragrance industry, this compound and its derivatives are valued for their distinct odors. cymitquimica.com The parent compound itself has a pleasant, nutty aroma and is used to impart this characteristic to fragrances and flavors. thegoodscentscompany.com Related compounds, such as carvotanacetone, which is a substituted this compound, also find use in this sector. nist.gov The ability to chemically modify the basic cyclohexenone structure allows for the creation of a wide palette of scents for use in perfumes, soaps, and other scented products. fscichem.com

Strategies for Stereoselective and Regioselective Incorporations

Controlling the stereochemistry and regiochemistry of reactions involving this compound is critical for the synthesis of specific, complex target molecules. masterorganicchemistry.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com In the context of this compound, this is often achieved through asymmetric catalysis. For example, enantioselective synthesis of α,β-unsaturated cyclohexenones has been accomplished with high enantiomeric excess (up to 99% ee) using a bifunctional iminophosphorane catalyst. researchgate.net Another strategy involves the use of chiral Lewis acids in photocycloaddition reactions to achieve high enantioselectivity. researchgate.net

Regioselectivity , the preference for reaction at one site over another, is also a key consideration. wikipedia.org In Diels-Alder reactions involving substituted cyclohexenones, the regioselectivity can be controlled by the choice of diene and catalyst. cdnsciencepub.comresearchgate.net For instance, Lewis acid catalysis, such as with stannic chloride, can promote specific regioisomeric outcomes in the cycloaddition. cdnsciencepub.comresearchgate.net The inherent electronic properties of the α,β-unsaturated ketone system in this compound direct nucleophilic attack to the β-carbon in Michael additions, a classic example of regiocontrol.

| Reaction Type | Strategy | Outcome | Reference(s) |

| Asymmetric Synthesis | Bifunctional iminophosphorane catalysis | High enantioselectivity (up to 99% ee) | researchgate.net |

| Photocycloaddition | Chiral oxazaborolidine-AlBr3 Lewis acid complex | High enantioselectivity (82%-96% ee) | researchgate.net |

| Diels-Alder Reaction | Stannic chloride catalysis | Regio- and stereoselective formation of cis-1-octalone systems | cdnsciencepub.comresearchgate.net |

| Michael Addition | Inherent reactivity of the enone | Nucleophilic attack at the β-carbon |

Cascade and Multicomponent Reactions Featuring this compound

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. This compound is a valuable participant in such complex transformations. u-fukui.ac.jp

An example of a cascade reaction involves the treatment of a derivative of 2-cyclohexen-1-one with a strong base, followed by the addition of formaldehyde, resulting in the stereoselective formation of three new carbon-carbon bonds in one pot. u-fukui.ac.jp

Multicomponent reactions involving this compound or its derivatives enable the rapid assembly of complex molecular structures from three or more starting materials. ebi.ac.ukbeilstein-journals.org For example, a copper-catalyzed three-component reaction of 2-methylindole, an aromatic aldehyde, and a cyclic dienophile (a derivative of this compound) can produce diverse spirotetrahydrocarbazoles with high diastereoselectivity. beilstein-journals.org These reactions are atom-economical and offer a streamlined approach to generating molecular diversity, which is particularly valuable in drug discovery and materials science.

Biological Activities and Biochemical Interactions of 2 Methyl 2 Cyclohexen 1 One and Its Derivatives

Antimicrobial and Antifungal Properties

Cyclohexenone derivatives have been recognized for their potential as antimicrobial and antifungal agents. ontosight.ai Research has demonstrated that these compounds exhibit activity against a range of pathogenic microorganisms. ppor.az

One notable derivative, carvone (B1668592), has shown antimicrobial effects against various microorganisms. mdpi.com Specifically, it has demonstrated antibacterial activity against strains like Staphylococcus aureus and has been noted for its ability to inhibit biofilm formation. mdpi.com Studies on synthetic cyclohexenone derivatives have also reported good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. chemmethod.com

In the realm of antifungal activity, extracts containing cyclohexenone derivatives have been tested against various fungi. For instance, n-hexane extracts of Mentha longifolia, which contain 1,5-(1-Bromo-1-methylethyl)-2-methyl-2-cyclohexen-1-one, have demonstrated significant antifungal effects against Candida species. jppres.com Similarly, fungal extracts containing derivatives like 2-methyl-2-cyclohexen-1-one have shown antimicrobial activity against Candida albicans and Aspergillus niger. researchgate.net The antifungal properties are often attributed to the presence of oxygenated monoterpenes within these extracts.

The following table summarizes the antimicrobial and antifungal activities of selected this compound derivatives.

| Derivative Name | Target Microorganism | Observed Effect |

| Carvone | Staphylococcus aureus | Antibacterial, Anti-biofilm mdpi.com |

| Synthetic Cyclohexenone Derivatives | Staphylococcus aureus, Staphylococcus epidermidis | Antibacterial chemmethod.com |

| 1,5-(1-Bromo-1-methylethyl)-2-methyl-2-cyclohexen-1-one | Candida species | Antifungal jppres.com |

| This compound (in fungal extract) | Candida albicans, Aspergillus niger | Antimicrobial researchgate.net |

Mechanism of Action in Microbial Inhibition

The antimicrobial action of this compound and its derivatives is linked to their chemical structure, particularly their ability to interact with microbial cells. The α,β-unsaturated ketone functional group is a key feature, acting as a Michael acceptor. This allows the compound to react with nucleophiles, such as the thiol groups of amino acids like cysteine in microbial enzymes and proteins, leading to their inactivation and disruption of cellular functions.

For carvone, its antibacterial effects are associated with its capacity to penetrate bacterial cells, leading to increased cell permeability and a loss of membrane integrity. mdpi.com Some monoterpenes, including carvone, are thought to exert their antifungal effects by interfering with the biosynthesis of ergosterol, a crucial component of fungal cell membranes, which ultimately leads to microbial cell death.

Anticarcinogenic and Cytotoxic Effects

This compound and its derivatives have been investigated for their potential anticarcinogenic and cytotoxic activities against various cancer cell lines. ontosight.ai The cytotoxic effects of these compounds are a significant area of research, with studies indicating their ability to inhibit the proliferation of cancer cells. mdpi.com

Carvone, a well-studied derivative, has demonstrated dose-dependent cytotoxic effects on several tumor cell lines, including HeLa, P-815, K-562, and CEM cells. mdpi.com Research has shown that carvone and its enantiomers can decrease the viability of cancer cells, with some derivatives exhibiting even more potent cytotoxic effects than the parent compound. mdpi.comencyclopedia.pub For example, the insertion of a hydroxyl or a 4-substituted benzoyl group into the structure of (R)-(−)-carvone has been found to significantly increase its antiproliferative capacity. mdpi.com

Another derivative, 3-(4-methoxyphenyl)-5-(4-benzyloxyphenyl)-6-methyl-2-cyclohexen-1-one (MBMC), has been synthesized and screened for its anti-cancer effects, showing inhibitory action on the MCF-7 breast cancer cell line. sphinxsai.com

The table below presents the cytotoxic effects of selected this compound derivatives on various cancer cell lines.

| Derivative Name | Cancer Cell Line | IC50/Observed Effect |

| Carvone | P-815, K-562, CEM | IC50 values from 0.11 to 0.17 μM mdpi.com |

| (S)-(+)-Carvone | Myeloma (KMS-5) | IC50 = 20 μM encyclopedia.pub |

| 3-(4-methoxyphenyl)-5-(4-benzyloxyphenyl)-6-methyl-2-cyclohexen-1-one (MBMC) | Breast (MCF-7) | 49.2% inhibition at 7.8μg/ml sphinxsai.com |

| (-)-8-Hydroxycarvotanacetone | Various | GI = 61.59–94.01% at 25 μg/mL encyclopedia.pub |

Induction of Apoptosis in Cancer Cells

A key mechanism behind the anticarcinogenic effects of these compounds is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Carvone has been shown to induce apoptosis in various cancer cell models. mdpi.com For instance, in myeloma cells, the antiproliferative effect of carvone was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. encyclopedia.pub Oral administration of (+)-carvone has been found to restore the molecules involved in the apoptosis process in animal models of carcinogenesis. encyclopedia.pub

The induction of apoptosis is often associated with the regulation of key proteins. Spicatoside A, a derivative, induces apoptosis through the regulation of apoptotic proteins like Bcl-2, Bax, and Bid, the release of cytochrome c, and the cleavage of PARP. ontosight.ai

Enzyme Inhibition and Oxidative Stress Pathways

The interaction of this compound derivatives with cellular enzymes and their impact on oxidative stress pathways are crucial to their biological activity. Some derivatives have been shown to modulate the activities of detoxification enzymes. For example, (S)-(+)-Carvone has been reported to modulate the activities of phase I and phase II detoxification enzymes in skin carcinogenesis models. encyclopedia.pub

These compounds can also induce oxidative stress in cancer cells. The generation of reactive oxygen species (ROS) can contribute to their antitumoral activity. sigmaaldrich.com The thioredoxin (TRX) system is a major cellular antioxidant system, and its inhibition can enhance oxidative stress-induced cytotoxicity. The thioredoxin inhibitor 1-methylpropyl 2-imidazolyl disulfide has been shown to augment cytotoxicity by promoting the activation of the ASK1-SEK1-JNK1 pathway, which is involved in cellular stress response. nih.gov

Modulation of Cell Proliferation and Survival Signaling

Derivatives of this compound can influence cell proliferation and survival by modulating key signaling pathways. Carvone has been found to inhibit cell invasion and the expression of the p-P38 protein in myeloma cancer cells. encyclopedia.pub Synthetic bile acid derivatives have been shown to modulate the cell cycle and induce apoptosis in various human cancer cells. nih.gov Their effects on growth inhibition and apoptosis have been associated with the up-regulation of Bax and p21(WAF1/CIP1) in a p53-independent manner. nih.gov

Furthermore, the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, has been linked to decreased satellite cell proliferation. nih.gov This suggests that the anti-inflammatory properties of these compounds may also play a role in modulating cell growth.

Anti-inflammatory Activities and Immunomodulatory Effects

Several derivatives of this compound have demonstrated anti-inflammatory and immunomodulatory properties. ontosight.aimdpi.com These effects are often attributed to their ability to modulate inflammatory pathways. nih.gov

Carvone and its derivatives are known to possess anti-inflammatory properties. mdpi.com For example, the monoterpene α,β-epoxy-carvone has been shown to inhibit the increase in vascular permeability induced by acetic acid, suggesting an anti-inflammatory effect. mdpi.com Other monoterpenes isolated from natural sources, which share structural similarities, have also been evaluated for their anti-inflammatory activities. researchgate.net

The immunomodulatory effects of these compounds are also an area of active research. Volatile compounds from certain plants, including this compound, have been suggested to have immunomodulatory properties. jppres.com

Role in Enzyme-Catalyzed Reactions and Metabolic Pathways

The chemical structure of this compound, particularly its α,β-unsaturated ketone moiety, makes it a participant in various enzymatic and metabolic processes.

Intermediate in Microbial Biotransformations

This compound and its derivatives are often intermediates in the microbial breakdown of more complex terpenes, such as limonene (B3431351) and carvone. Microorganisms have developed specific catabolic pathways to utilize these compounds as sources of carbon and energy.

For instance, the degradation of carvone in various microorganisms proceeds through intermediates that include derivatives of cyclohexenone. The bacterium Rhodococcus erythropolis DCL14 can grow on carveol (B46549) and carvone, metabolizing them completely. The metabolic pathway often involves the reduction of the double bond of the cyclohexenone ring, a key step in making the molecule available for further enzymatic action.

Similarly, the biotransformation of limonene by various fungi and bacteria can lead to the formation of carveol and then carvone, which can be further metabolized. mdpi.comresearchgate.netcore.ac.uk These pathways highlight the role of cyclohexenone derivatives as central intermediates in the microbial terpene degradation network. The table below summarizes some microbial transformations involving related compounds.

| Microorganism | Substrate | Key Products | Reference |

| Rhodococcus opacus PWD4 | Limonene | trans-Carveol | mdpi.com |

| Pseudomonas aeruginosa | Limonene | Carvone, Carveol | mdpi.com |

| Aspergillus LB-2038 | Limonene | Carvone | mdpi.com |

| Penicillium digitatum | Limonene | cis- and trans-Carveol, Carvone | core.ac.uk |

| Rhodococcus erythropolis DCL14 | Carveol, Carvone | Fully Metabolized |

Interaction with Biological Thiols and Proteins (e.g., Cysteine)

The α,β-unsaturated ketone structure in this compound is an electrophilic Michael acceptor. This makes it reactive towards soft nucleophiles, most notably the thiol groups of cysteine residues in proteins and other biological thiols. researchgate.netnih.gov This reaction, known as a Michael-type nucleophilic addition or conjugate addition, involves the covalent bonding of the thiol to the β-carbon of the cyclohexenone ring. mdpi.comresearchgate.net

This reactivity is the basis for many of the biological effects of α,β-unsaturated ketones. The formation of covalent adducts with proteins can alter their structure and function. Research on carvone, a closely related compound, has shown that its ability to form antigens is dependent on this nucleophilic attack by cysteine thiols at the β-carbon. nih.gov The specificity of this interaction is highlighted by the fact that structural analogues lacking the α,β-unsaturation fail to elicit the same biological response. nih.gov

Glutathione (B108866) (GSH) Depletion Mechanisms

Glutathione (GSH) is a crucial intracellular antioxidant and detoxifying agent, characterized by its nucleophilic thiol group. This compound and other α,β-unsaturated ketones can deplete cellular GSH levels. nih.govnih.gov The mechanism of this depletion is primarily through direct conjugation with GSH, a reaction that can occur spontaneously or be catalyzed by Glutathione S-transferases (GSTs). mdpi.cominchem.orgwashington.edu

This conjugation reaction is a Michael addition, where the sulfur atom of GSH attacks the electrophilic β-carbon of the cyclohexenone ring. researchgate.netnih.gov This forms a stable glutathione S-conjugate, which is then typically processed and excreted from the cell. inchem.org This process consumes GSH, and if the rate of depletion exceeds the rate of its regeneration, it can lead to a state of oxidative stress. Studies using the related compound 2-cyclohexen-1-one (B156087) have demonstrated its efficacy in depleting endogenous glutathione, which in turn can sensitize cells to other stressors. nih.govnih.gov The reactivity of various α,β-unsaturated ketones with glutathione varies depending on their specific structure, with factors like substitution at the β-position influencing the reaction rate. nih.gov

Research on Related Natural Products Containing the this compound Moiety

The this compound core structure is found within a variety of natural products, particularly in the essential oils of certain plants.

Isolation and Characterization from Natural Sources (e.g., from Chenopodium ambrosioides and Mentha spicata)

Phytochemical investigations have led to the isolation and identification of compounds containing the this compound moiety from different plant species.

Chenopodium ambrosioides : From the stems of this plant, a new polyol monoterpene, 4-hydroxy-4(α or β)-isopropyl-2-methyl-2-cyclohexen-1-one, was isolated. tandfonline.comtandfonline.comnih.govoregonstate.edu Its structure was determined using detailed spectroscopic methods, including 1D and 2D NMR techniques. tandfonline.comtandfonline.com Another study also reported the isolation of 4-hydroxy-4-methyl-2-cyclohexen-1-one from this plant. researchgate.net

Mentha spicata (Spearmint): The essential oil of spearmint is well-known to contain (R)-carvone, which is chemically (R)-2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one, as a major component. spu.edu.iqresearchgate.netresearchgate.net One analysis of Mentha spicata from Sulaimaniyah, Iraq, found this compound to constitute 54.44% of the essential oil. spu.edu.iqresearchgate.net

Biosynthetic Pathways and Derivatives

The biosynthesis of monoterpenes containing the this compound skeleton, such as carvone, typically originates from the precursor limonene. In plants like spearmint, the pathway involves the hydroxylation of limonene at the C6 position to form carveol. This is followed by the oxidation of the hydroxyl group of carveol to a ketone, yielding carvone. This biosynthetic sequence is a key pathway for producing a wide array of oxygenated monoterpenes in the plant kingdom.

Beyond the primary biosynthetic products, further modifications can lead to a range of derivatives. For example, in Chenopodium ambrosioides, hydroxylated derivatives like 4-hydroxy-4(α or β)-isopropyl-2-methyl-2-cyclohexen-1-one have been identified, indicating the presence of specific hydroxylating enzymes in the plant's metabolic machinery. tandfonline.comtandfonline.comnih.govoregonstate.edu The table below lists some natural sources and the identified compounds containing the this compound moiety.

| Plant Source | Compound | Reference |

| Chenopodium ambrosioides | 4-hydroxy-4(α or β)-isopropyl-2-methyl-2-cyclohexen-1-one | tandfonline.comtandfonline.comnih.govoregonstate.edu |

| Chenopodium ambrosioides | 4-hydroxy-4-methyl-2-cyclohexen-1-one | researchgate.net |

| Mentha spicata | (R)-2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one (Carvone) | spu.edu.iqresearchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The versatile scaffold of this compound has prompted extensive research into the structure-activity relationships (SAR) of its analogues. These studies have been crucial in elucidating the structural requirements for a range of biological activities, from anticancer and antimicrobial effects to receptor antagonism. By systematically modifying the core cyclohexenone ring, researchers have been able to identify key functional groups and substitution patterns that enhance or diminish the biological potency of these compounds.

Anticancer and Cytotoxic Activities

Numerous cyclohexenone-based natural products demonstrate anticancer properties, which has spurred efforts to understand their mechanisms and improve their efficacy. One such natural product is 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone (COTC). Research has focused on optimizing the antiproliferative activity of COTC and its synthetic analogues. manchester.ac.uk Studies involving the synthesis and biological evaluation of various cyclohexenone derivatives have tested their cytotoxicity against cancer cell lines such as MDA-MB-231 and A549. manchester.ac.uk

The monoterpene carvone, which is 2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one, and its derivatives have also been a focal point of anticancer research. mdpi.com The biological effects of both (S)-(+)- and (R)-(−)-carvone enantiomers have been assessed on human colon tumor cells (HT29). mdpi.com Furthermore, novel amide derivatives of (S)-perillic acid, which shares a similar cyclohexene (B86901) ring structure, have shown significant anti-proliferative effects in HC and GBA cell lines. mdpi.com Specifically, one analogue exhibited potent inhibition of U251 and HepG2 cell lines with IC50 values of 3.10 and 1.49 µg/mL, respectively. mdpi.com

Chalcone (B49325) derivatives, which can be converted into cyclohexenone structures, have also been investigated for their anticancer potential. ignited.in For instance, certain pyrazolic chalcones have demonstrated cytotoxicity against Huh7 cells with an IC50 value of 0.03 µM. ignited.in

Table 1: Anticancer Activity of Selected this compound Analogues

| Compound/Analogue | Cell Line(s) | Activity/Potency |

|---|---|---|

| (S)-Perillic acid amide derivative 25 | U251, HepG2 | IC50 = 3.10 and 1.49 µg/mL, respectively |

| Pyrazolic chalcone 77 | Huh7 | IC50 = 0.03 µM |

| Indolylchalcone 75 | PaCa-2 | IC50 = 0.03 µM |

| Pyranochalcone 76 | HT-29 | IC50 = 0.55 µM |

Antimicrobial and Antibacterial Activities

The cyclohexenone framework is a promising scaffold for the development of novel antimicrobial agents. Research into 2-amino-3-acyl-tetrahydrobenzothiophene derivatives, which contain a cyclohexene ring, has identified compounds with activity against biofilm formation by E. coli. nih.gov A summary of the structure-antibiofilm activity relationships revealed that modifications to the acyl and amino groups significantly impact efficacy. nih.gov

The synthesis of new ethyl dioxoisoindolinyl cyclohexenone carboxylate derivatives has also yielded compounds with antibacterial effects against both gram-positive and gram-negative bacteria. chemmethod.com These compounds are typically synthesized through the cyclization of chalcone precursors with ethyl acetoacetate. chemmethod.com The biological activity of these cyclohexenone derivatives is influenced by the substituents on the aryl rings of the original chalcone.

Monoesters of cyclohexene dicarboxylic acids have been shown to possess pronounced antimicrobial and antifungal activity against pathogenic microorganisms, including Staphylococcus aureus, E. coli, Pseudomonas aeruginosa, and fungi of the genus Candida. ppor.az

Table 2: Antimicrobial Activity of Selected this compound Analogues

| Compound/Analogue | Target Organism(s) | Activity/Potency |

|---|---|---|

| 2-Amino-3-acyl-tetrahydrobenzothiophene derivatives | E. coli UTI89 | Inhibition of biofilm formation (> 50% at 50 µM for active compounds) |

| Ethyl dioxoisoindolinyl cyclohexenone carboxylates | Gram-positive and gram-negative bacteria | Antibacterial activity observed |

| Monoesters of cyclohexene dicarboxylic acid | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa, Candida | Pronounced antimicrobial and antifungal activity |

Receptor Antagonism and Other Biological Activities

Structure-activity relationship studies have been pivotal in developing 3-aminocyclohex-2-en-1-one derivatives as novel CXCR2 antagonists. umich.edu These studies have shown that the substitution pattern on the cyclohexenone ring is critical for inhibitory potency. For example, the replacement of a thiocarboxamide moiety with a carboxamide resulted in a compound that maintained CXCR2-inhibitory potency with improved chemical stability. umich.edu The introduction of a hydroxyl group at various positions on the cyclohexene ring led to a loss of activity, whereas a 2-methoxyl derivative retained potency. umich.edu

The α,β-unsaturated ketone structure in this compound and its analogues is also implicated in their potential to cause allergic contact dermatitis through the formation of antigens. lu.se Studies on carvone analogues have shown that alterations in the chemical reactivity and the three-dimensional structure of the molecule influence their cross-reactivity in sensitized individuals. lu.seebi.ac.uk For instance, (5R)-5-isopropyl-2-methyl-2-cyclohexen-1-one showed cross-reactivity in carvone-sensitized animals, while other analogues with altered structures did not. lu.seebi.ac.uk

Furthermore, cyclohexenone derivatives have been investigated as non-nucleoside reverse-transcriptase inhibitors (NNRTIs). researchgate.net The presence of halogen atoms like chlorine and fluorine has been noted to enhance the chemical reactivity and biological activity of some derivatives. researchgate.net

Table 3: CXCR2 Antagonism by 3-Aminocyclohex-2-en-1-one Analogues

| Analogue | Modification | Potency (IC50) |

|---|---|---|

| 44-46 | Hydroxyl groups at different positions | Inactive |

| 47 | 2-methoxyl group | Retained potency |

| 48 | Carboxylate derivative | Lost activity |

| 49 | α-benzylmethyl group | 4.2 µM |

| 50 | Hydroxyl on the methyl of 49 | 15.2 µM |

Advanced Spectroscopic and Computational Analysis of 2 Methyl 2 Cyclohexen 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Methyl-2-cyclohexen-1-one. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of this compound and its derivatives. emerypharma.comresearchgate.netd-nb.info

¹H NMR: The 1D proton NMR spectrum provides initial information on the number of different proton environments, their chemical shifts, signal integrations (number of protons), and coupling patterns (neighboring protons). emerypharma.com

¹³C NMR: The 1D carbon NMR spectrum reveals the number of distinct carbon environments. acs.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. sdsu.edu

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu Cross-peaks in the COSY spectrum reveal these scalar couplings, helping to piece together molecular fragments. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. sdsu.eduscience.gov It is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons. emerypharma.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment detects protons that are close to each other in space, regardless of whether they are directly bonded. science.govlibretexts.org NOESY correlations are invaluable for determining the relative stereochemistry and conformation of molecules. researchgate.netlibretexts.org

A typical workflow for structure elucidation involves acquiring a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. 2D experiments like COSY, HSQC, and HMBC are then used to establish the connectivity of the atoms, leading to a complete assignment of the molecular structure. emerypharma.comd-nb.info

Determining the three-dimensional arrangement of atoms, or stereochemistry, is critical for understanding a molecule's properties and reactivity.

NOESY Correlations: As mentioned, NOESY is a primary tool for determining relative stereochemistry. libretexts.org By observing which protons are spatially proximate, one can deduce their orientation on a ring or relative to other functional groups. researchgate.net For example, in complex cyclic systems, the presence or absence of NOESY cross-peaks can distinguish between different diastereomers. nih.govthieme-connect.com

Mosher Esterification: For chiral molecules containing hydroxyl groups, the modified Mosher's method is a powerful technique for determining the absolute configuration. nih.govacs.org This involves reacting the alcohol with a chiral reagent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form diastereomeric esters. nih.govacs.org By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage in the two diastereomers, the absolute configuration of the original alcohol can be assigned. acs.orgresearchgate.net This method has been successfully applied to determine the absolute configuration of complex natural products containing a cyclohexenone moiety. nih.govacs.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns. db-thueringen.de

For this compound, with a molecular formula of C₇H₁₀O, the expected molecular weight is approximately 110.15 g/mol . High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the molecular formula. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound. db-thueringen.de In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. Electron ionization (EI) is a frequently used ionization technique that bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. db-thueringen.de The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions. miamioh.edu

The fragmentation pattern provides valuable structural information. For cyclic ketones like cyclohexenones, characteristic fragmentation pathways can be observed, aiding in their identification. thieme-connect.deresearchgate.net The analysis of these fragmentation patterns, often aided by computational methods, can help to reconstruct the fragmentation pathways and confirm the structure of the molecule. db-thueringen.dersc.org

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀O | nih.govguidechem.com |

| Molecular Weight | 110.15 g/mol | nih.govguidechem.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobabylon.edu.iq For this compound, a key feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated ketone. This typically appears in the region of 1660-1700 cm⁻¹. The presence of a C=C double bond in the ring will also give rise to a characteristic stretching absorption. The NIST WebBook provides access to the gas-phase IR spectrum of the related compound 3-methyl-2-cyclohexen-1-one. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. uobabylon.edu.iq This technique is particularly useful for analyzing conjugated systems. This compound, being an α,β-unsaturated ketone, has a conjugated π-system. This conjugation leads to characteristic UV absorptions. The π → π* transition typically occurs at a shorter wavelength with high intensity, while the n → π* transition of the carbonyl group occurs at a longer wavelength with lower intensity. researchgate.net The position of these absorption maxima can be influenced by the solvent and any additional substituents on the ring. researchgate.netebi.ac.uk

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Approximate Wavenumber/Wavelength | Source |

|---|---|---|---|

| Infrared (IR) | C=O stretch (α,β-unsaturated ketone) | ~1700 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) | π → π* transition | ~224-250 nm | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

For instance, single-crystal X-ray diffraction of substituted cyclohexenones can unambiguously confirm the stereochemistry and reveal subtle structural details, such as deviations in the ring's puckering due to the steric influence of substituents like the methyl group. The crystal structure of a derivative of this compound has been determined, confirming the relative stereochemistry of the cyclohexenone ring. marquette.edu The synthesis of various cyclohexenone acids has also been characterized using single-crystal X-ray diffraction. acs.org

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical calculations are powerful tools for complementing experimental data and providing deeper insights into the structure, properties, and reactivity of molecules like this compound. naturalproducts.net

These methods can be used to:

Predict and interpret spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies.

Determine the relative energies of different conformations of the molecule, providing insights into its preferred shape.

Model the electronic structure and reactivity, for example, by calculating molecular orbitals and electrostatic potential maps. ebi.ac.uk

Investigate reaction mechanisms involving the molecule.

For example, density functional theory (DFT) calculations have been used to study the solvent effects on the hydrogen bonding and the frequency shift of the C=O stretching mode in related cyclohexenones. ebi.ac.uk Computational studies can also assist in predicting the reactivity of this compound in various chemical reactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and predicting the reactivity of organic molecules like this compound. This method allows for the detailed calculation of ground-state properties, offering insights that complement experimental findings. DFT studies typically employ various functionals, such as B3LYP or M06-2X, paired with basis sets like 6-31G(d) or 6-311++G(d,p), to optimize molecular geometry and compute electronic properties. mdpi.commdpi.comresearchgate.net

A key application of DFT in this context is the generation of the Molecular Electrostatic Potential (MEP) map. The MEP is a valuable descriptor that illustrates the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MEP would highlight the electronegative oxygen atom of the carbonyl group as a site for nucleophilic attack, while the conjugated system, particularly the β-carbon, would be identified as an electrophilic center.

Table 1: Representative DFT Functionals and Basis Sets for Organic Molecule Analysis

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Geometry optimization, vibrational frequencies |

| B3LYP-D3 | 6-311++G(d,p) | Reactions where dispersion forces are important, such as cycloadditions researchgate.net |

| M06-2X | 6-31G(d) | Good for main-group thermochemistry and kinetics mdpi.com |

| MPWB1K | 6-31G(d) | Kinetics and barrier height calculations mdpi.com |

Molecular Orbital Analysis